Gilteritinib, also known as ASP2215, is a small molecule part of the FLT3 tyrosine kinase inhibitors that presented a greater selectivity and potency when compared with other agents from this group. It is a pyrazinecarboxamide derivative that showed high selectivity to FLT3 preventing the c-Kit -driven myelosuppression observed in other therapies. Gilteritinib was developed by Astellas Pharma and FDA approved on November 28, 2018. This drug was approved after being designed as an orphan drug with a fast track and priority review status.
Gilteritinib is an orally available small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3) which is used as an antineoplastic agent in the treatment of acute myeloid leukemia with FLT3 mutations. Gilteritinib is associated with a moderate rate of serum aminotransferase elevations during therapy and is suspected to cause rare instances of clinically apparent acute liver injury.
Gilteritinib is an orally bioavailable inhibitor of the receptor tyrosine kinases (RTKs) FMS-like tyrosine kinase 3 (FLT3; STK1; FLK2), AXL (UFO; JTK11), anaplastic lymphoma kinase (ALK; CD246), and leukocyte receptor tyrosine kinase (LTK), with potential antineoplastic activity. Upon administration, gilteritinib binds to and inhibits both the wild-type and mutated forms of FLT3, AXL, ALK and LTK. This may result in an inhibition of FLT3-, AXL-, ALK-, and LTK-mediated signal transduction pathways and reduced proliferation in cancer cells that overexpress these RTKs. FLT3, AXL, ALK, and LTK, which are overexpressed or mutated in a variety of cancer cell types, play key roles in tumor cell growth and survival.
See also: Gilteritinib Fumarate (has salt form).
Gilteritinib
CAS No.: 1254053-43-4
Cat. No.: VC0548035
Molecular Formula: C29H44N8O3
Molecular Weight: 552.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 1254053-43-4 |
---|---|
Molecular Formula | C29H44N8O3 |
Molecular Weight | 552.7 g/mol |
IUPAC Name | 6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide |
Standard InChI | InChI=1S/C29H44N8O3/c1-4-23-28(31-20-9-17-40-18-10-20)34-29(26(33-23)27(30)38)32-21-5-6-24(25(19-21)39-3)37-11-7-22(8-12-37)36-15-13-35(2)14-16-36/h5-6,19-20,22H,4,7-18H2,1-3H3,(H2,30,38)(H2,31,32,34) |
Standard InChI Key | GYQYAJJFPNQOOW-UHFFFAOYSA-N |
SMILES | CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5 |
Canonical SMILES | CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5 |
Appearance | Yellow solid powder |
Chemical and Pharmacological Profile
Molecular Structure and Formulation
Gilteritinib, chemically designated as (2E)-N-(4-(4-(4-((5-((tetrahydro-2H-pyran-4-yl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)phenyl)but-2-enediamide fumarate, is a small molecule with a molecular weight of 1,221.5 g/mol . Its molecular formula is , featuring a bis-fumarate salt configuration that enhances stability and bioavailability . The drug is formulated as 40 mg tablets containing gilteritinib free base equivalent to 44.2 mg of gilteritinib fumarate, with excipients including mannitol, hydroxypropyl cellulose, and magnesium stearate .
Pharmacokinetics and Metabolism
Pharmacokinetic studies in relapsed/refractory AML patients demonstrated dose-proportional exposure, with a median time to peak plasma concentration () of 4–6 hours and a half-life () of 113 hours at the approved 120 mg daily dose . Steady-state concentrations are achieved within 15 days, supporting once-daily dosing. Gilteritinib undergoes hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4), with 64.5% excreted in feces and 16.4% in urine .
Table 1: Key Pharmacokinetic Parameters of Gilteritinib (120 mg Daily)
Mechanism of Action
FLT3 Inhibition and Downstream Effects
Gilteritinib selectively inhibits mutant FLT3 receptors, including internal tandem duplication (FLT3-ITD) and tyrosine kinase domain (FLT3-TKD) mutations such as D835Y . These mutations constitutively activate FLT3 via ligand-independent dimerization, driving uncontrolled proliferation and survival of leukemic blasts . Gilteritinib binds to the ATP-binding pocket of FLT3, suppressing autophosphorylation and downstream signaling pathways like STAT5, MAPK/ERK, and PI3K/AKT .
Multikinase Activity
Beyond FLT3, gilteritinib inhibits AXL, c-KIT, and ALK at nanomolar concentrations . AXL inhibition is particularly relevant in overcoming resistance mechanisms, as AXL upregulation has been implicated in secondary resistance to FLT3 inhibitors .
Clinical Efficacy in AML
Phase III ADMIRAL Trial
Table 2: Efficacy Outcomes in Key Clinical Trials
Trial | Patients | CR/CRh Rate | Median OS (Months) | Transfusion Independence |
---|---|---|---|---|
ADMIRAL | 138 | 21% | 9.3 | 31% |
Phase 1/2 | 15 | 27% | 8.4 | 33% |
Combination Therapies
A phase III study (NCT04746235) evaluating gilteritinib with azacitidine demonstrated enhanced efficacy in newly diagnosed FLT3-mutated AML patients unfit for intensive chemotherapy. The combination arm showed a CR rate of 58% versus 26% for azacitidine alone, with a 12-month OS rate of 65% vs. 35% .
Event | All Grades | Grade ≥3 |
---|---|---|
Myalgia/Arthralgia | 32% | 2% |
Elevated Transaminases | 25% | 8% |
Febrile Neutropenia | 19% | 19% |
Differentiation Syndrome | 3% | 2% |
Recent Developments and Future Directions
Expansion into Solid Tumors
Preclinical studies revealed potent antitumor activity in AXL-expressing solid tumors, including esophageal, ovarian, and gastric cancers . In AXL-positive xenograft models, gilteritinib reduced tumor volume by 62–78% through dual inhibition of AXL and downstream mTOR/AMPK pathways .
PROTAC-Based Degraders
CRBN(FLT3)-8, a proteolysis-targeting chimera (PROTAC) incorporating gilteritinib, demonstrated superior efficacy to parental gilteritinib in degrading FLT3-ITD mutants (DC = 12 nM vs. 1.2 μM for gilteritinib) . This approach mitigates resistance from kinase reactivation, offering a promising strategy for refractory AML .
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